molecular formula C10H12BrNO2 B13908504 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

Cat. No.: B13908504
M. Wt: 258.11 g/mol
InChI Key: XKMGKBMKUQSYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO2. It consists of a pyridine ring substituted with bromine, methoxy, and cyclopropylmethoxy groups. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine involves its interaction with specific molecular targets, leading to the modification of biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is unique due to the presence of both methoxy and cyclopropylmethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-4-8(11)5-12-10(9)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

XKMGKBMKUQSYSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Br)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.